

Application Notes and Protocols for the Synthesis of Amprolium Employing Butyronitrile

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Compound of Interest

Compound Name: **Butyronitrile**

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These application notes provide a detailed overview and experimental protocols for the synthesis of the poultry coccidiostat, amprolium, utilizing **butyronitrile** as a key starting material. The information compiled herein is based on established chemical literature and patents, offering a guide for laboratory-scale synthesis and process development.

Introduction

Amprolium is a thiamine analogue that acts as a competitive inhibitor of thiamine uptake in protozoan parasites of the genus *Eimeria*, the causative agent of coccidiosis in poultry. Its synthesis from readily available precursors such as **butyronitrile** and acrylonitrile is a multi-step process involving the formation of a pyrimidine core, which is subsequently alkylated to yield the final active pharmaceutical ingredient. **Butyronitrile** serves as the precursor for the propyl group at the 2-position of the pyrimidine ring, a critical feature for the molecule's biological activity.

Overview of the Synthetic Pathway

The synthesis of amprolium hydrochloride from **butyronitrile** is a four-step process. The overall workflow involves the synthesis of two key intermediates, butylamidine hydrochloride and a substituted acrylonitrile, followed by their condensation to form a pyrimidine ring, and a final quaternization reaction to yield amprolium.

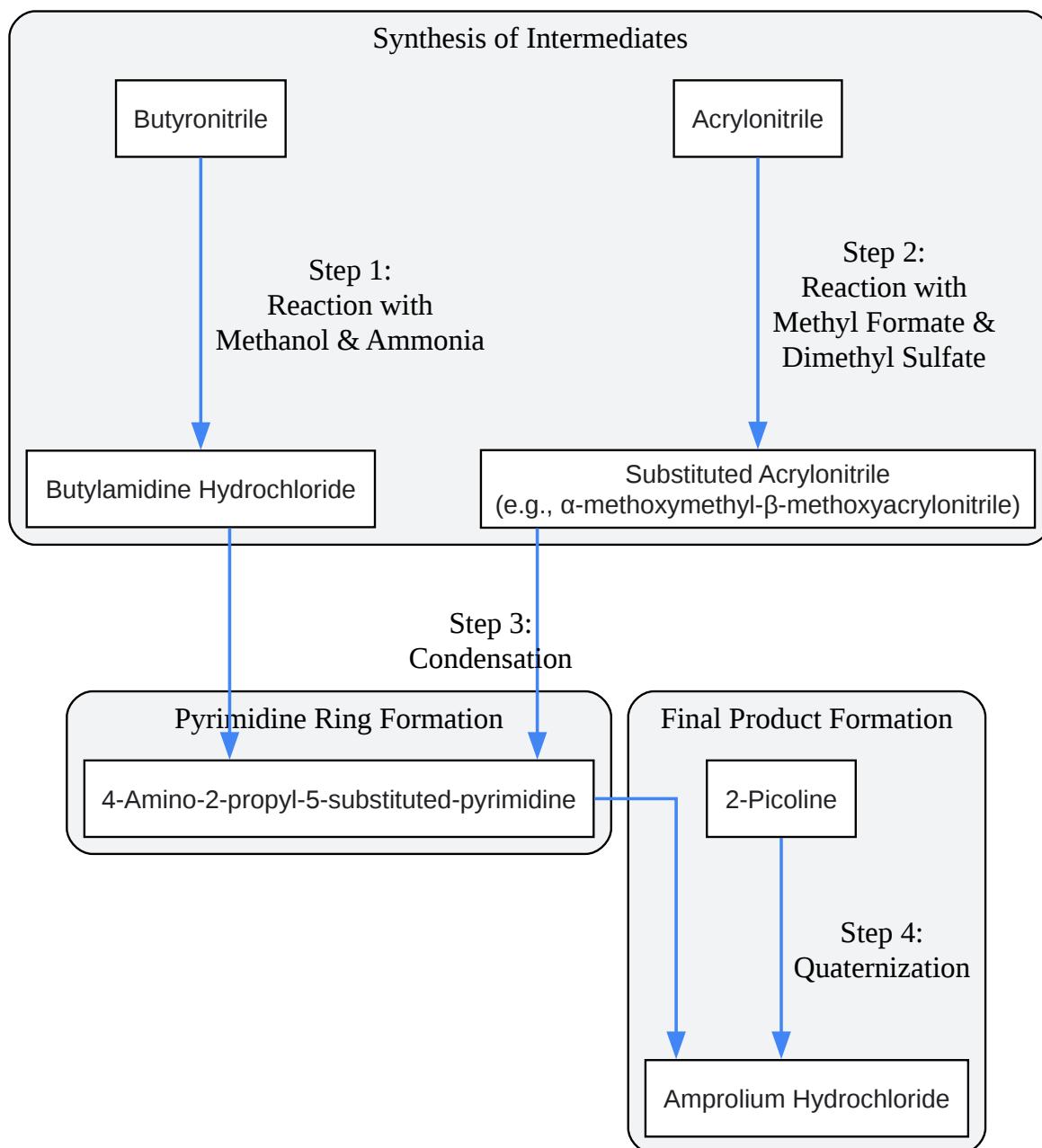
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Figure 1: Overall synthetic workflow for amprolium production.

Detailed Experimental Protocols

The following protocols are a composite of information from various sources. Researchers should optimize these conditions for their specific laboratory settings.

Protocol 1: Synthesis of Butylamidine Hydrochloride from Butyronitrile

This step involves the conversion of **butyronitrile** to the corresponding amidine hydrochloride.

- Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, combine **butyronitrile** and methanol in an acidic environment.
- Imine Ether Formation: Cool the mixture and bubble dry hydrogen chloride gas through the solution while maintaining a low temperature. This step forms the methyl butyrimidate hydrochloride intermediate.
- Ammonolysis: Subsequently, treat the intermediate with ammonia to form butylamidine hydrochloride.[1][2]
- Isolation: The product, butylamidine hydrochloride, can be isolated by filtration and washing with a suitable solvent.

Note: While some sources claim "excellent yields," specific quantitative data for this step is not consistently available in the reviewed literature.[1][2]

Protocol 2: Synthesis of the Acrylonitrile Intermediate

A common co-intermediate is α -methoxymethyl- β -methoxyacrylonitrile, synthesized from acrylonitrile.

- Reaction with Methyl Formate: React acrylonitrile with methyl formate in the presence of a base like sodium methoxide.[1][2]
- Methylation: The resulting product is then methylated using dimethyl sulfate to yield α -methoxymethyl- β -methoxyacrylonitrile.[1][2]

Protocol 3: Condensation to Form the Pyrimidine Intermediate

This crucial step involves the formation of the pyrimidine ring.

- Reaction: The two intermediates, butylamidine hydrochloride and α -methoxymethyl- β -methoxyacrylonitrile, are condensed to form 4-amino-5-methoxy-2-propylpyrimidine.[1][2]
- Alternative Pathway: An alternative route involves the condensation of butyramidine hydrochloride with ethoxymethylenemalononitrile in the presence of sodium ethoxide to form 2-propyl-4-amino-5-cyanopyrimidine.
- Reduction: The cyano group of 2-propyl-4-amino-5-cyanopyrimidine is then reduced, for instance, using Raney nickel under hydrogen pressure, to yield 2-propyl-4-amino-5-aminomethylpyrimidine.

Protocol 4: Synthesis of Amprolium Hydrochloride

This final step involves the quaternization of 2-picoline with the pyrimidine intermediate.

- Intermediate Conversion: The 2-propyl-4-amino-5-aminomethylpyrimidine can be converted to the 5-chloromethyl or 5-bromomethyl derivative.
- Quaternization: React the resulting 2-propyl-4-amino-5-halomethylpyrimidine with 2-picoline to form amprolium.
- Purification: The crude amprolium hydrochloride can be purified by recrystallization from a suitable solvent mixture, such as methanol-ethanol.

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis of amprolium. It is important to note that detailed, publicly available data on reaction yields and specific conditions for each step is limited.

Table 1: Reactants and Intermediates

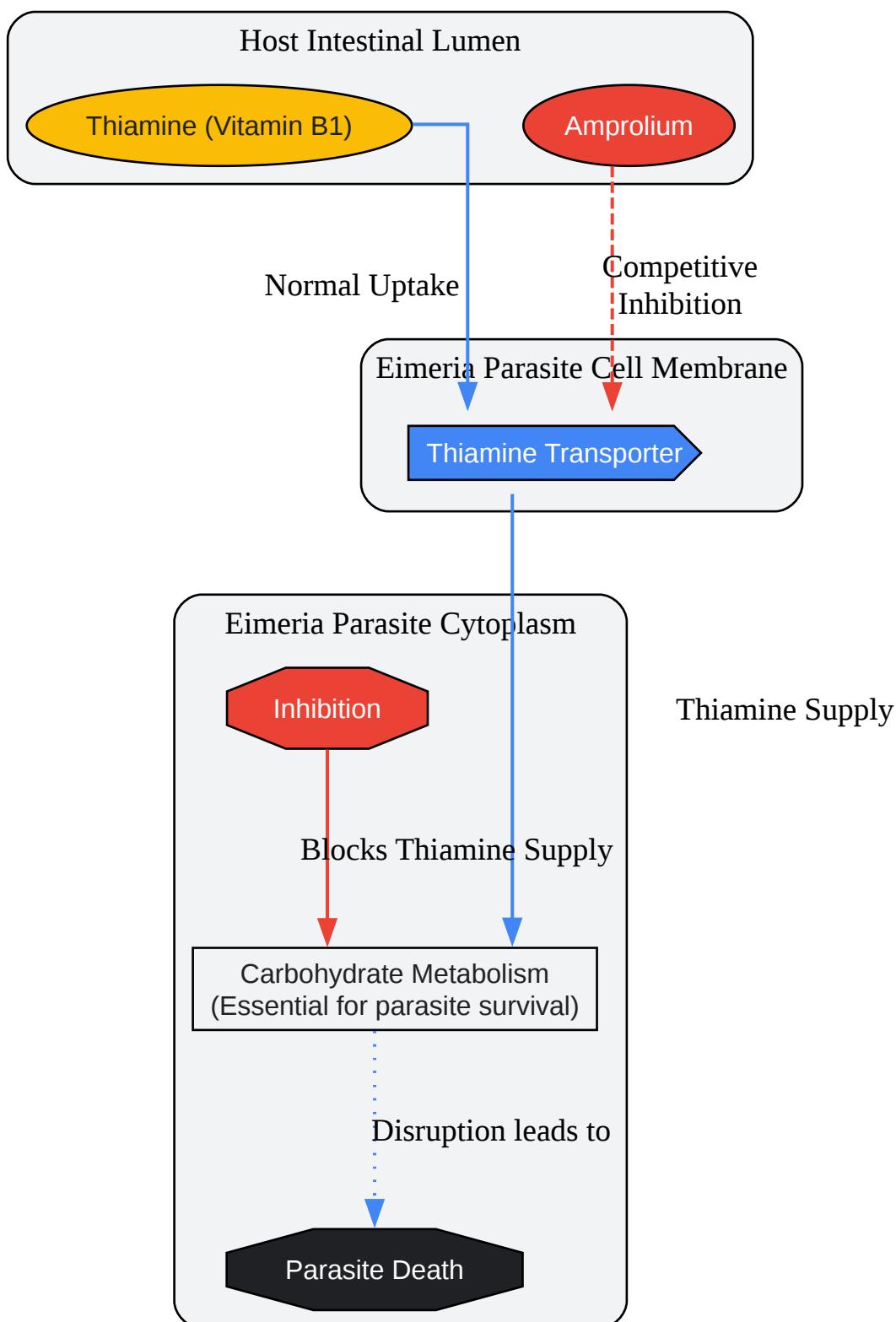
Step	Starting Material(s)	Key Reagents	Intermediate/Product
1	Butyronitrile	Methanol, Ammonia, HCl	Butylamidine hydrochloride
2	Acrylonitrile	Methyl formate, Dimethyl sulfate	α -methoxymethyl- β -methoxyacrylonitrile
3	Butylamidine HCl, α -methoxymethyl- β -methoxyacrylonitrile	-	4-amino-5-methoxy-2-propylpyrimidine
4	4-amino-2-propyl-5-substituted-pyrimidine	2-Picoline	Amprolium Hydrochloride

Table 2: Reported Reaction Data

Reaction Step	Reactants	Molar Ratio	Reaction Conditions	Reported Yield
Step 1	Butyronitrile, Methanol, Ammonia	Data not available	Acidic conditions	"Excellent"
Step 3 (Alternative)	Butyramidine HCl, Ethoxymethylene malononitrile	Data not available	Sodium ethoxide	Data not available
Step 4	Pyrimidine intermediate, 2-Picoline	Data not available	Data not available	Near-quantitative (for quaternization)

Mechanism of Action of Amprolium

Amprolium's efficacy as a coccidiostat is derived from its structural similarity to thiamine (Vitamin B1). It competitively inhibits the thiamine transporter in *Eimeria* species, preventing the uptake of this essential vitamin. This leads to a disruption of carbohydrate metabolism within the parasite, ultimately causing its death.



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Figure 2: Mechanism of action of amprolium as a thiamine antagonist.

Conclusion

The synthesis of amprolium from **butyronitrile** is a well-established, multi-step process. While the general pathway is clear, detailed experimental protocols with specific quantitative data are not readily available in the public domain. The protocols and data presented in these notes are a compilation of the available information and should serve as a starting point for further research and development. Optimization of each synthetic step is crucial for achieving high yields and purity of the final product.

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